

# Synthesis of 6-Chloro-3-hydroxypyridazine: An Application Note and Detailed Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed protocol for the synthesis of **6-Chloro-3-hydroxypyridazine**, a valuable heterocyclic organic compound used as a building block in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The primary synthesis route detailed involves the selective hydrolysis of 3,6-dichloropyridazine. Alternative routes starting from maleic anhydride are also discussed. This protocol includes information on chemical properties, safety precautions, and detailed experimental procedures to ensure safe and efficient synthesis.

## Compound Information

Table 1: Chemical and Physical Properties of **6-Chloro-3-hydroxypyridazine**

Property	Value	Reference
Molecular Formula	C4H3ClN2O	[1][2][3]
Molecular Weight	130.53 g/mol	[2][3][4]
CAS Number	19064-67-6	[1][2][3][5]
Appearance	White to off-white solid/powder to crystal	[1]
Melting Point	140.0 to 144.0 °C	[3]
SMILES	<chem>C1C=CC(=O)N=N1</chem>	[2]
InChI	1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)	[2]
IUPAC Name	3-chloro-1H-pyridazin-6-one	[4]

## Safety and Hazard Information

**6-Chloro-3-hydroxypyridazine** is a chemical that requires careful handling. The following is a summary of its hazard classifications.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Irritation	2	H315: Causes skin irritation
Serious Eye Irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure	3	H335: May cause respiratory irritation

Source:[4]

Precautionary Statements:

- Prevention: Wash hands and any exposed skin thoroughly after handling.[6] Wear protective gloves, protective clothing, eye protection, and face protection.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Use only outdoors or in a well-ventilated area.[6][7] Do not eat, drink or smoke when using this product.[7][8]
- Response: If skin irritation occurs, get medical advice/attention.[6] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[6]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[6][7] Store locked up.[6][7] Keep in a dark, dry place at room temperature.[5]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

## Synthesis Protocols

Two primary routes for the synthesis of **6-Chloro-3-hydroxypyridazine** are presented below. The first is a selective hydrolysis of 3,6-dichloropyridazine, and the second outlines the synthesis from maleic anhydride.

### Protocol 1: Synthesis from 3,6-Dichloropyridazine via Hydrolysis

This protocol describes the conversion of 3,6-dichloropyridazine to **6-Chloro-3-hydroxypyridazine**. Two methods are provided, one using microwave heating and another using conventional reflux.

#### Method A: Microwave-Assisted Synthesis

This method provides a rapid and high-yield synthesis.

Table 3: Reagents and Materials for Microwave-Assisted Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
3,6-Dichloropyridazine	148.98	1.0 g	0.00671
Potassium Acetate	98.14	0.66 g	0.00672
Acetic Acid	60.05	16.7 mL	-
Water	18.02	3.3 mL	-
Ethyl Acetate	88.11	As needed	-
Saturated Brine	-	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

#### Experimental Procedure:

- In a suitable microwave reactor vessel, dissolve 1.0 g of 3,6-dichloropyridazine and 0.66 g of potassium acetate in a 5:1 mixture of acetic acid and water (20 mL total volume).[9]
- Heat the mixture to 140 °C under microwave irradiation for 70 minutes.[9]
- After the reaction is complete, cool the flask to room temperature.[9]
- Remove the solvent by vacuum evaporation.[9]
- To the residue, add ethyl acetate and water. Separate the layers.[9]
- Extract the aqueous layer with ethyl acetate.[9]
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]
- Concentrate the organic phase to obtain the product.[9]
  - Yield: 0.813 g (92.5%)[9]
  - Characterization (<sup>1</sup>H NMR in CDCl<sub>3</sub>): δ 6.96 (d, 1H), 7.25 (d, 1H)[9]

## Method B: Conventional Reflux

This method uses standard laboratory equipment.

Table 4: Reagents and Materials for Conventional Reflux Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
3,6-Dichloropyridazine	148.98	1.00 g	6.71 mmol
Absolute Ethanol	46.07	10 mL	-
Saturated NH <sub>4</sub> Cl solution	-	30 mL	-
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	84.93	3 x 30 mL	-
Anhydrous Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-
Petroleum Ether	-	As needed	-

## Experimental Procedure:

- In a 50 mL round-bottom flask, add a solution of 1.00 g of 3,6-dichloropyridazine in 10 mL of absolute ethanol.[9]
- Stir the mixture at reflux for 24 hours.[9]
- Cool the reaction mixture to room temperature.[9]
- Add 30 mL of a saturated NH<sub>4</sub>Cl solution.[9]
- Extract the resulting solution with dichloromethane (3 x 30 mL).[9]
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under vacuum.[9]

- Triturate the crude solid in petroleum ether and filter through a Büchner funnel to afford the pure product.<sup>[9]</sup>
  - Yield: 0.785 g (90%)<sup>[9]</sup>

## Protocol 2: Synthesis from Maleic Anhydride

This route involves a two-step process: the formation of 3,6-dihydroxypyridazine (maleic hydrazide) followed by chlorination.

### Step 1: Synthesis of 3,6-Dihydroxypyridazine

Table 5: Reagents and Materials for 3,6-Dihydroxypyridazine Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
Maleic Anhydride	98.06	98 g	1.0
Hydrazine Hydrate (80%)	50.06	72.5 mL	~1.3
Hydrochloric Acid (30%)	36.46	120 mL	-
Ice Water	18.02	As needed	-

### Experimental Procedure:

- In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%).<sup>[10]</sup>
- While stirring and cooling, slowly add 120 mL of 30% hydrochloric acid, keeping the temperature below 20 °C, until the pH is between 6.2 and 6.4.<sup>[11]</sup>
- Add 98 g of maleic anhydride.<sup>[10]</sup>
- Slowly heat the mixture to 110 °C and reflux for 3 hours.<sup>[10][11]</sup>

- Cool the reaction mixture, filter the precipitate, and wash the filter cake with ice water until the pH is between 4.8 and 5.1.[11]
- Dry the solid to obtain maleic hydrazide (3,6-dihydroxypyridazine).
  - Yield: ~97%[11]

## Step 2: Synthesis of 3,6-Dichloropyridazine

Table 6: Reagents and Materials for 3,6-Dichloropyridazine Synthesis

Reagent	Molar Mass ( g/mol )	Amount	Moles
3,6-Dihydroxypyridazine	112.09	125 g	1.115
Phosphorus Oxychloride (POCl <sub>3</sub> )	153.33	520 mL	5.576
Ethyl Acetate	88.11	As needed	-
Saturated Sodium Bicarbonate	-	As needed	-
Water	18.02	As needed	-
Brine	-	As needed	-
Anhydrous Sodium Sulfate	142.04	As needed	-

## Experimental Procedure:

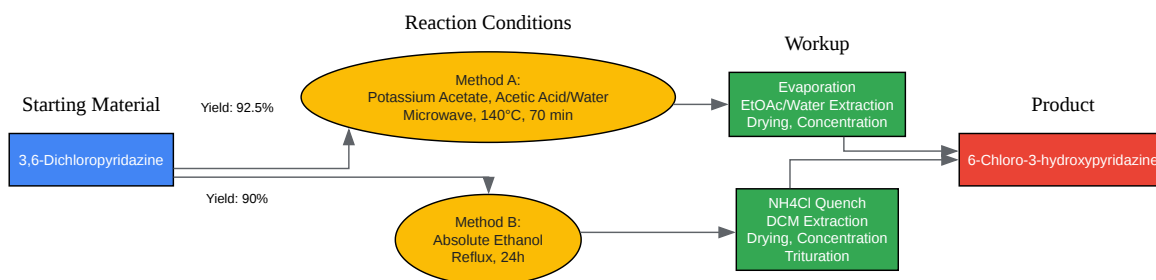
- In a 2 L round-bottom flask under a nitrogen atmosphere, add 125 g of pyridazine-3,6-diol (maleic hydrazide) to 520 mL of POCl<sub>3</sub> at room temperature.[12]
- Heat the reaction mixture to 80 °C overnight.[12]
- Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass.[12]

- Dilute the mass with 1 L of ethyl acetate.[12]
- Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is ~8.[12]
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).[12]
- Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate.[12]
- Filter and concentrate under vacuum. Dry the product under vacuum at 50 °C to isolate 3,6-dichloropyridazine.[12]
  - Yield: 151 g (85%)[12]

Once 3,6-dichloropyridazine is synthesized, follow Protocol 1 for its conversion to **6-Chloro-3-hydroxypyridazine**.

## Experimental Workflow and Diagrams

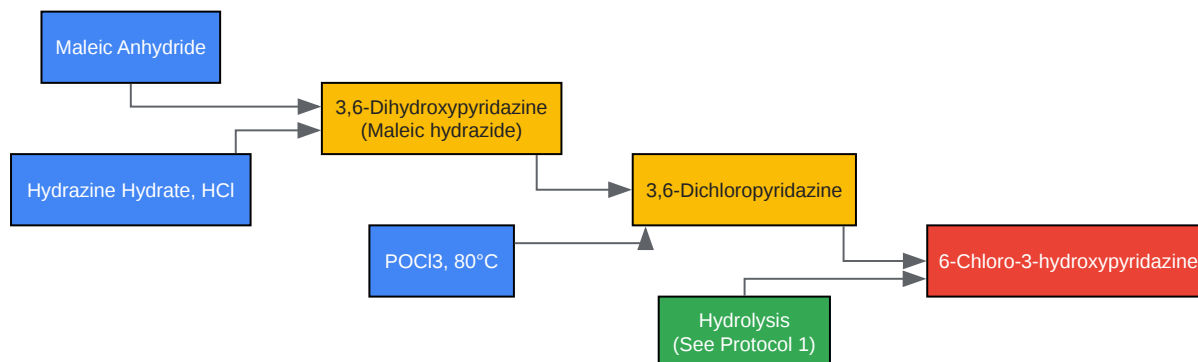
The synthesis of **6-Chloro-3-hydroxypyridazine** can be visualized through the following workflows.



[Click to download full resolution via product page](#)



Caption: Synthesis workflow for **6-Chloro-3-hydroxypyridazine** from 3,6-Dichloropyridazine.



[Click to download full resolution via product page](#)

Caption: Overall synthesis scheme from Maleic Anhydride.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. 6-Chloro-3-hydroxypyridazine 19064-67-6 [sigmaaldrich.com]
- 3. 6-chloropyridazin-3-ol | CAS No:19064-67-6|ZaiQi Bio-Tech [chemzq.com]
- 4. 6-Chloropyridazin-3-ol | C<sub>4</sub>H<sub>3</sub>ClN<sub>2</sub>O | CID 252828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19064-67-6|6-Chloro-3-hydroxypyridazine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 10. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 11. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of 6-Chloro-3-hydroxypyridazine: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108299#detailed-protocol-for-6-chloro-3-hydroxypyridazine-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)